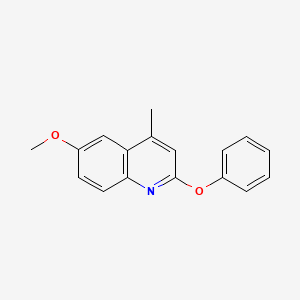

6-Methoxy-4-methyl-2-phenoxyquinoline

Description

Structure

3D Structure

Properties

CAS No. |

359784-21-7 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

6-methoxy-4-methyl-2-phenoxyquinoline |

InChI |

InChI=1S/C17H15NO2/c1-12-10-17(20-13-6-4-3-5-7-13)18-16-9-8-14(19-2)11-15(12)16/h3-11H,1-2H3 |

InChI Key |

AMZGVSFXWHIILR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)OC)OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 4 Methyl 2 Phenoxyquinoline and Analogues

Established Synthetic Pathways to the Quinoline (B57606) Core

The formation of the fundamental quinoline structure is a well-explored area of organic synthesis, with several named reactions providing reliable access to this heterocyclic system. These methods often involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. nih.gov Several MCRs have been adapted for the synthesis of substituted quinolines. These reactions offer the advantage of generating molecular diversity by varying the starting components.

Povarov Reaction and Related Cycloaddition Processes

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (typically formed in situ from an aniline (B41778) and an aldehyde) and an electron-rich alkene to produce tetrahydroquinolines, which can then be oxidized to quinolines. chemsynthesis.comwikipedia.org This method is particularly useful for accessing a wide range of substituted quinolines. For instance, a two-step procedure involving a BF₃·OEt₂-catalyzed Povarov cycloaddition followed by an oxidative dehydrogenation has been used to synthesize highly substituted quinolines like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. mdpi.com

Variations of the Povarov reaction allow for the incorporation of different substituents. The reaction can be performed as a one-pot, three-component process, highlighting its efficiency.

Cyclization and Ring-Closure Reactions for Quinoline Skeleton Formation

Several classic named reactions provide robust pathways to the quinoline skeleton through the cyclization of aniline derivatives.

Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.org For example, the reaction of p-anisidine (B42471) with acetylacetone (B45752) would be a direct route to a 6-methoxy-2,4-dimethylquinoline (B14309479) derivative. ias.ac.inorgsyn.org The reaction is typically catalyzed by strong acids like sulfuric acid. google.com

Doebner-von Miller Reaction : This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov For example, the reaction of p-anisidine with an α,β-unsaturated ketone like methyl vinyl ketone could theoretically yield 6-methoxy-4-methylquinoline (B1630382). The reaction is often catalyzed by Lewis or Brønsted acids. wikipedia.org

Skraup Synthesis : A variation of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol (B35011), which dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. atlantis-press.com This method is typically used for producing quinolines without substitution on the pyridine (B92270) ring but can be adapted. For instance, 6-methoxyquinoline (B18371) can be synthesized from p-methoxyaniline and glycerol in the presence of an oxidizing agent and sulfuric acid. google.com

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. jk-sci.comorganic-chemistry.org A domino nitro reduction-Friedländer heterocyclization has been developed to produce quinolines from 2-nitrobenzaldehydes and active methylene (B1212753) compounds, which expands the scope of available starting materials. nih.gov For example, using a 2-amino-5-methoxyacetophenone and a suitable ketone could provide a pathway to the 6-methoxyquinoline core.

Below is a table summarizing key aspects of these classical quinoline syntheses.

| Reaction Name | Reactants | Typical Catalyst/Conditions | Substitution Pattern |

| Combes Synthesis | Aniline, β-Diketone | H₂SO₄, PPA | 2,4-Disubstituted |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Lewis/Brønsted Acids | Variably substituted |

| Skraup Synthesis | Aniline, Glycerol, Oxidant | H₂SO₄, FeSO₄ | Typically unsubstituted on pyridine ring |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Acid or Base | Variably substituted |

Strategies for Introducing Methoxy (B1213986), Methyl, and Phenoxy Substitutions

The introduction of the specific methoxy, methyl, and phenoxy groups of 6-methoxy-4-methyl-2-phenoxyquinoline can be achieved either by using appropriately substituted precursors in the primary quinoline synthesis or by functionalizing the quinoline core in subsequent steps.

Precursor Synthesis and Targeted Functional Group Introduction

A common and efficient strategy is to incorporate the desired substituents into the starting materials for the quinoline-forming reaction.

Methoxy Group : The 6-methoxy group is readily introduced by using p-anisidine (4-methoxyaniline) as the aniline component in reactions like the Combes, Doebner-von Miller, or Skraup syntheses. cambridge.orgresearchgate.net

Methyl Group : The 4-methyl group can be incorporated by selecting the appropriate carbonyl partner. In the Combes synthesis, using acetylacetone (pentane-2,4-dione) as the β-diketone leads to a 4-methylquinoline. ias.ac.inorgsyn.org

A direct route to a key intermediate involves the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid to yield 6-methoxy-2-methylquinolin-4-ol. researchgate.net This intermediate can then be further functionalized.

A plausible synthetic sequence to an intermediate ready for phenoxy group introduction is outlined below:

Cyclization : Reaction of 4-methoxyaniline with ethyl acetoacetate to form 6-methoxy-4-methyl-2-quinolone.

Chlorination : Conversion of the 2-quinolone to 2-chloro-6-methoxy-4-methylquinoline (B109769) using a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.comatlantis-press.com This chloro-derivative serves as an excellent precursor for introducing the phenoxy group.

Ether Synthesis and Cross-Coupling Methodologies for Phenoxy Moiety Integration

With a suitable leaving group, such as a chlorine atom at the 2-position of the quinoline ring, the phenoxy group can be introduced through several methods.

Nucleophilic Aromatic Substitution (SNAr) : The 2-position of the quinoline ring is activated towards nucleophilic attack. Therefore, 2-chloroquinolines can react with phenols or phenoxides to form 2-phenoxyquinolines. researchgate.netlibretexts.org This reaction is often facilitated by a base to generate the phenoxide nucleophile.

Ullmann Condensation : The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). nih.govorganic-chemistry.org This method can be applied to the synthesis of 2-phenoxyquinolines from 2-haloquinolines and phenol. While traditionally requiring harsh conditions, modern modifications often use ligands and milder conditions.

Chan-Lam Coupling : The Chan-Lam C-O cross-coupling reaction provides a powerful and often milder alternative to the Ullmann condensation. It typically involves the copper-catalyzed reaction of a boronic acid with an alcohol or phenol. wikipedia.orgorganic-chemistry.org In the context of this synthesis, it could involve the coupling of a 2-hydroxyquinoline (B72897) (the tautomeric form of a 2-quinolone) with phenylboronic acid, or a variation where a 2-haloquinoline is coupled with phenol. The reaction is often carried out in the presence of a copper catalyst, a base, and an oxidant (often atmospheric oxygen). mdpi.com

The following table compares methodologies for introducing the 2-phenoxy group.

| Reaction | Reactants | Catalyst/Reagents | Key Features |

| SNAr | 2-Chloroquinoline (B121035), Phenol | Base (e.g., K₂CO₃, NaH) | Generally requires an activated substrate; no metal catalyst needed. |

| Ullmann Condensation | 2-Haloquinoline, Phenol | Copper (Cu) catalyst, Base | Classic method, often requires high temperatures. |

| Chan-Lam Coupling | 2-Hydroxyquinoline, Phenylboronic Acid | Copper (e.g., Cu(OAc)₂) catalyst, Base, Oxidant | Milder conditions, often open to air. organic-chemistry.org |

Regioselective Functionalization Techniques on the Quinoline System

The precise installation of substituents onto the quinoline core is paramount in tailoring the molecule's properties. Regioselective functionalization allows for the controlled introduction of groups at specific positions, which is crucial for structure-activity relationship studies.

A common and effective strategy for the synthesis of 2-substituted quinolines, such as the target molecule, involves the initial preparation of a 2-chloroquinoline precursor. This is typically achieved through the treatment of the corresponding quinolin-2-one with a chlorinating agent like phosphorus oxychloride (POCl₃). For the synthesis of the precursor to this compound, one would start with 6-methoxy-4-methylquinolin-2-ol.

The synthesis of this quinolin-2-ol can be accomplished via a modified Conrad-Limpach synthesis. In this approach, p-anisidine (4-methoxyaniline) is reacted with ethyl acetoacetate to form a β-anilinocrotonate intermediate. Subsequent thermal cyclization in a high-boiling solvent such as diphenyl ether furnishes 6-methoxy-4-methylquinolin-2-ol.

Direct C-H functionalization represents a more atom-economical approach to installing substituents on the quinoline ring. While not directly leading to the 2-phenoxy derivative, these methods highlight the advancements in regioselective synthesis. For instance, palladium-catalyzed C-H arylation can be directed to the C2 position of quinoline N-oxides. Subsequent deoxygenation would yield the C2-arylated quinoline.

The following table summarizes regioselective functionalization reactions relevant to the quinoline core:

| Position | Functionalization Method | Reagents/Catalyst | Substrate | Ref. |

| C2 | Chlorination | POCl₃ | 6-Methoxy-4-methylquinolin-2-ol | |

| C2 | Phenoxylation (proposed) | Phenol, Base (e.g., K₂CO₃) | 2-Chloro-6-methoxy-4-methylquinoline | General Knowledge |

| C2 | Arylation | Pd(OAc)₂, Ligands | Quinoline N-oxide | General Knowledge |

| C3 | Halogenation | ICl, I₂, Br₂ | N-(2-Alkynyl)anilines | General Knowledge |

| C4 | Chlorination | POCl₃ | 6-Methoxy-2-methylquinolin-4-ol | |

| C5/C8 | Halogenation | Trihaloisocyanuric acid | 8-Substituted quinolines | General Knowledge |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthetic routes is critically dependent on the optimization of reaction parameters. Catalyst systems, solvent effects, and energy sources can significantly influence reaction times, yields, and purity of the final products.

The synthesis of the quinoline core itself is subject to extensive optimization. The classic Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinoline synthesis. The choice of catalyst and solvent is crucial for achieving high yields and regioselectivity.

Various Lewis and Brønsted acids have been employed to catalyze the Friedländer synthesis. For instance, indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the reaction of 2-aminobenzophenone (B122507) with ethyl acetoacetate under solvent-free conditions, affording good to excellent yields of the corresponding quinoline. The use of ionic liquids, such as 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄), has also been explored as both a solvent and a promoter for the Friedländer reaction, offering a greener alternative to traditional organic solvents.

In the context of synthesizing the 6-methoxy-4-methylquinoline core, the Conrad-Limpach synthesis is often preferred. The initial condensation of p-anisidine and ethyl acetoacetate is typically carried out in a protic solvent like ethanol (B145695). The subsequent cyclization of the intermediate is a high-temperature reaction, and the choice of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is critical for driving the reaction to completion.

The table below presents a selection of catalyst and solvent systems used in quinoline synthesis:

| Reaction Type | Catalyst | Solvent | Substrates | Yield (%) | Ref. |

| Friedländer | In(OTf)₃ | Solvent-free | 2-Aminobenzophenone, Ethyl acetoacetate | 75-92 | General Knowledge |

| Friedländer | [Hbim]BF₄ | Ionic Liquid | 2-Aminobenzophenone, Ethyl acetoacetate | High | General Knowledge |

| Conrad-Limpach (Cyclization) | None (Thermal) | Diphenyl ether | β-Anilinocrotonate | 68-75 | |

| Skraup | Ferrous sulfate (B86663) | None (neat) | Aniline, Glycerol, Sulfuric acid, Oxidizing agent | Good | General Knowledge |

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The application of microwave technology to the synthesis of quinolines has been well-documented.

Microwave-assisted Friedländer synthesis, for example, has been shown to be highly efficient. The reaction of 2-aminobenzaldehydes or ketones with active methylene compounds can be completed in minutes under microwave irradiation, compared to hours with conventional heating. This rapid heating can also minimize the formation of side products.

The synthesis of 6-methoxyquinoline derivatives has also benefited from microwave-assisted protocols. For instance, the synthesis of 4-methoxy-1-methyl-2-quinolinone and its analogues has been efficiently achieved using microwave irradiation for the key cyclization and methylation steps. chemsynthesis.com While a specific microwave-assisted synthesis for this compound is not detailed in the available literature, it is plausible that the nucleophilic substitution of 2-chloro-6-methoxy-4-methylquinoline with phenol could be accelerated under microwave conditions.

A comparative overview of conventional versus microwave-assisted synthesis for related quinoline preparations is provided below:

| Reaction | Conventional Method | Microwave Method | Advantage of Microwave |

| Friedländer Synthesis | Reflux in ethanol or acetic acid for several hours | Irradiation for 5-15 minutes | Reduced reaction time, improved yields |

| Conrad-Limpach Cyclization | Heating in diphenyl ether at 250°C for 1 hour | Irradiation in a high-boiling solvent | Potential for faster reaction and energy savings |

| N-methylation of quinolinones | Reflux with dimethyl sulfate for hours | Irradiation for a few minutes | Significant reduction in reaction time |

The isolation and purification of the final product are critical steps in any synthetic sequence to ensure the compound is of sufficient purity for characterization and further use. For quinoline derivatives, a combination of techniques is typically employed.

Following the synthesis of this compound, the crude product would likely be isolated by quenching the reaction mixture, followed by extraction into an organic solvent. The organic layer would then be washed to remove any remaining reagents or byproducts.

Column chromatography is a widely used technique for the purification of quinoline derivatives. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the desired product from any impurities.

Recrystallization is another powerful purification technique for solid compounds. An appropriate solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For quinoline derivatives, solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane are often used. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of the compound are formed, leaving impurities in the mother liquor. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

The following table outlines common purification techniques for quinoline derivatives:

| Purification Technique | Description | Typical Solvents/Conditions |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Stationary phase: Silica gel. Mobile phase: Hexane/Ethyl acetate, Dichloromethane/Methanol gradients. |

| Recrystallization | Purification based on differences in solubility at different temperatures. | Ethanol, Methanol, Acetone, Ethyl acetate/Hexane. |

| Acid-Base Extraction | Separation based on the basicity of the quinoline nitrogen. | The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the quinoline, which then partitions into the aqueous phase. Subsequent basification of the aqueous layer and re-extraction into an organic solvent can purify the product from non-basic impurities. |

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Methoxy 4 Methyl 2 Phenoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

The ¹H NMR spectrum of 6-Methoxy-4-methyl-2-phenoxyquinoline is anticipated to display a series of distinct signals corresponding to the different proton environments in the molecule. The aromatic region would likely show complex multiplets for the protons on the quinoline (B57606) and phenoxy rings. A singlet would be expected for the methyl group at the 4-position, and another singlet for the methoxy (B1213986) group protons at the 6-position. The exact chemical shifts (δ) would be influenced by the electronic effects of the substituents on the quinoline core. For instance, methoxy protons on similar quinoline structures typically resonate around δ 3.8–4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinoline-H | 7.0 - 8.5 | Multiplet |

| Phenoxy-H | 6.9 - 7.5 | Multiplet |

| OCH₃ (at C-6) | ~3.9 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom. The spectrum would feature signals for the quaternary carbons and the carbons bearing hydrogen atoms within the quinoline and phenoxy rings. The carbon of the methoxy group is typically observed around 55-60 ppm in related aromatic compounds. The methyl group carbon would appear further upfield. The carbon atoms of the aromatic rings would resonate in the downfield region, typically between 100 and 160 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-O | 155 - 165 |

| Aromatic C-N | 145 - 155 |

| Aromatic C-H & C-C | 100 - 140 |

| OCH₃ (at C-6) | ~56 |

To unambiguously assign the proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the quinoline and phenoxy rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₅NO₂), the high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum would provide further structural information, likely showing the loss of the phenoxy group, the methoxy group, or the methyl group as characteristic fragments.

Infrared (IR) Spectroscopy for Key Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic quinoline ring system, and C-O stretching vibrations for the methoxy and phenoxy ether linkages.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C and C=N Stretch | 1500 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The quinoline ring system in this compound constitutes a significant chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands in the UV region, corresponding to π→π* transitions within the conjugated aromatic system. The positions and intensities of these absorption maxima (λmax) would be characteristic of the extended π-system of the substituted quinoline.

Computational and Theoretical Investigations of 6 Methoxy 4 Methyl 2 Phenoxyquinoline S Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to optimize the molecular geometry, determine vibrational frequencies, and calculate various electronic properties. researchgate.net For a molecule like 6-methoxy-4-methyl-2-phenoxyquinoline, a functional such as B3LYP combined with a basis set like 6-311G(d,p) would typically be employed to obtain a reliable ground-state optimized geometry and electronic information. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. acs.org It primarily involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron-donating capability. In quinoline (B57606) derivatives, the HOMO is often distributed over the electron-rich parts of the molecule.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater electron-accepting ability.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small gap suggests the molecule is more reactive and can be easily polarized.

For quinoline derivatives, substituents significantly influence the FMO energies and their distribution. rsc.org The methoxy (B1213986), methyl, and phenoxy groups on the this compound structure would be expected to modulate the HOMO-LUMO energies and their spatial distribution across the molecule.

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Generic Quinoline Derivative Note: This data is hypothetical and for illustrative purposes only, as specific values for this compound are not available.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.45 | Indicator of chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. deeporigin.comlibretexts.org The MEP surface is color-coded to represent the electrostatic potential at different points on the molecule's surface. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs of heteroatoms like oxygen and nitrogen. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the methoxy and phenoxy groups would be expected to be regions of high negative potential (red), making them likely sites for interactions with electrophiles.

Natural Population Analysis (NPA) and Natural Bond Orbital (NBO) Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edusemanticscholar.org It transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. faccts.de

Natural Population Analysis (NPA): This method provides a more robust calculation of the charge distribution on each atom compared to other methods like Mulliken population analysis. It would reveal the partial positive and negative charges on the atoms of this compound, offering insights into its polarity.

NBO Analysis: This analysis can quantify intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions helps to understand the molecule's stability and the nature of its internal electronic interactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov For a molecule with rotatable bonds like this compound (specifically the bond connecting the phenoxy group to the quinoline core), MD simulations are invaluable for exploring its conformational landscape. mdpi.com By simulating the molecule's behavior in a given environment (e.g., in a vacuum or a specific solvent) over a period of time (nanoseconds), researchers can identify the most stable conformations and understand the flexibility of the molecular structure. researchgate.netresearchgate.net These simulations also provide insights into the stability of the molecule when interacting with other molecules, such as biological receptors.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. arabjchem.org These parameters provide a quantitative basis for the predictions made from FMO analysis.

Table 2: Key Quantum Chemical Parameters and Their Significance Note: Formulas are based on Koopmans' theorem approximations.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates reactivity. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from a system. |

These descriptors help in comparing the reactivity of different molecules within a series of derivatives and understanding their behavior in chemical reactions. researchgate.net

Theoretical Modeling of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. ajchem-a.com By performing DFT calculations within the PCM framework, it is possible to predict how properties like molecular geometry, electronic spectra, and reactivity descriptors of this compound would change in different solvents (e.g., from a nonpolar solvent like CCl4 to a polar one like water or DMSO). researchgate.netbohrium.com These calculations can explain solvatochromic shifts observed in experimental UV-Vis spectra and provide a more accurate picture of the molecule's behavior in solution.

Chemical Transformations and Derivatization Strategies for 6 Methoxy 4 Methyl 2 Phenoxyquinoline

Modifications of the Quinoline (B57606) Ring System

The quinoline ring system of 6-methoxy-4-methyl-2-phenoxyquinoline is a prime target for structural modifications to explore and optimize its chemical behavior and potential applications.

Introduction of Additional Substituents at Various Positions

The aromatic nature of the quinoline ring allows for the introduction of a variety of substituents at several positions through established synthetic methodologies. Electrophilic substitution reactions, for instance, are a common strategy to functionalize the quinoline core. quimicaorganica.orgnih.gov The benzene (B151609) ring of the quinoline nucleus is generally more susceptible to electrophilic attack than the pyridine (B92270) ring due to its higher electron density. quimicaorganica.org Consequently, positions 5 and 8 are the preferred sites for electrophilic substitution. quimicaorganica.orgpharmaguideline.com

Common electrophilic substitution reactions that can be applied to the this compound scaffold include:

Nitration: Introduction of a nitro group (-NO2), typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively, although these reactions are generally less facile on the deactivated quinoline ring unless electron-donating groups are present. pharmaguideline.com

Furthermore, nucleophilic substitution reactions can be employed, particularly at the 2- and 4-positions of the quinoline ring, which are electron-deficient. However, in the case of this compound, the existing phenoxy group at the 2-position would likely be the leaving group in such a reaction.

The introduction of substituents can also be achieved through more complex, multi-step synthetic sequences, often involving the initial synthesis of a functionalized quinoline precursor that is then elaborated into the final desired derivative.

Regioselective Functionalization and Its Influence on Compound Behavior

The precise placement of substituents on the quinoline ring, known as regioselectivity, is crucial as it can significantly impact the compound's physical, chemical, and biological properties. mdpi.comscilit.com The electronic properties of the quinoline ring system, with its electron-rich benzene portion and electron-deficient pyridine portion, inherently direct incoming substituents to specific positions. quimicaorganica.org

For example, the introduction of a substituent at the C5 or C8 position of the this compound core is likely to have a different effect on its properties compared to substitution at the C3 or C7 position. This is due to the different electronic environments and steric hindrances at these positions.

The influence of regioselective functionalization on compound behavior can be observed in several ways:

Biological Activity: In the context of drug discovery, the position of a substituent can dramatically alter the binding affinity of the molecule to its biological target. For instance, a hydrogen bond donor or acceptor group might be required at a specific position to interact with a particular amino acid residue in an enzyme's active site.

Physicochemical Properties: The regiochemistry of substitution can affect properties such as solubility, lipophilicity, and metabolic stability. For example, introducing a polar group at a solvent-exposed position might enhance aqueous solubility, which can be a critical factor for bioavailability.

Spectroscopic Properties: The position of substituents will influence the electronic transitions within the molecule, leading to changes in its UV-Vis absorption and fluorescence spectra.

A comprehensive review on the regioselective functionalization of quinolines through C-H activation highlights the development of numerous methods to introduce a wide variety of functional groups at specific positions, underscoring the importance of regiocontrol in the synthesis of quinoline derivatives. mdpi.com

Design and Synthesis of Novel Analogues based on Structure-Activity Relationships

The development of novel analogues of this compound is often guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule contribute to its biological or chemical activity.

Rational Design Principles for Derivative Synthesis

Rational drug design principles are frequently employed in the development of new quinoline-based therapeutic agents. mdpi.comnih.govacs.org This approach involves the design of molecules that are predicted to interact favorably with a specific biological target, such as an enzyme or a receptor.

Key principles of rational design that can be applied to the derivatization of this compound include:

Target-Based Design: This involves identifying a specific biological target and using its three-dimensional structure to design molecules that can bind to it with high affinity and selectivity. For example, if the target is an enzyme, inhibitors can be designed to fit into its active site.

Pharmacophore Modeling: A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. By identifying the key pharmacophoric features of a series of active compounds, new molecules can be designed that incorporate these features.

Bioisosteric Replacement: This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. For instance, a carboxylic acid group could be replaced with a tetrazole ring.

The design of novel 4-phenoxyquinoline derivatives as c-Met kinase inhibitors provides an excellent example of rational design, where modifications to the quinoline and phenoxy moieties were made to optimize interactions with the target enzyme. nih.gov

Exploration of Variations in the Phenoxy Moiety

Strategies for exploring variations in the phenoxy moiety include:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at different positions (ortho, meta, para) of the phenyl ring can modulate the electronic and steric properties of the phenoxy group.

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic rings to explore new interactions with a biological target or to alter the molecule's physicochemical properties.

Modification of the Ether Linkage: While less common, modifications to the ether linkage itself, such as replacing the oxygen atom with a sulfur or nitrogen atom, could lead to novel classes of compounds with distinct properties.

A study on 4-phenoxyquinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGFr) tyrosine kinase demonstrated the importance of substitutions on the phenoxy group. nih.gov In this work, the introduction of benzoyl and benzamide (B126) groups at the 4-position of the phenoxy ring led to potent and selective inhibitors. nih.gov

Mechanistic Studies of Derivatization Reactions and Reaction Pathways

Understanding the mechanisms of the reactions used to derivatize this compound is essential for optimizing reaction conditions, predicting the formation of byproducts, and designing new synthetic routes.

The derivatization of the quinoline ring often involves electrophilic aromatic substitution. The mechanism of this reaction proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity of the reaction. For quinoline, electrophilic attack at positions 5 and 8 leads to the formation of more stable intermediates where the positive charge is delocalized over two rings without disrupting the aromaticity of the pyridine ring. quimicaorganica.org

Theoretical studies using methods like density functional theory (DFT) can provide valuable insights into the reaction mechanisms of electrophilic substitution on quinoline derivatives. orientjchem.org Such studies can help to predict the most likely sites of reaction and to understand the factors that influence the reaction rate and selectivity.

The synthesis of the quinoline core itself can be achieved through various named reactions, each with its own distinct mechanism. iipseries.org These include the Skraup synthesis, Friedländer synthesis, and Combes synthesis. pharmaguideline.comiipseries.org While these reactions are used to construct the quinoline ring rather than to derivatize an existing one, an understanding of their mechanisms can inform the design of synthetic routes to novel this compound analogues. For example, the Povarov reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of substituted tetrahydroquinolines, which can then be oxidized to the corresponding quinolines. mdpi.com

Investigation of Molecular Interactions and Structure Activity Relationships for 6 Methoxy 4 Methyl 2 Phenoxyquinoline Derivatives

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in identifying the potential binding sites of 6-methoxy-4-methyl-2-phenoxyquinoline derivatives on various biological macromolecules. For instance, in the context of antibacterial drug discovery, derivatives of the closely related 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline were docked into the active sites of DNA gyrase A and B. nih.gov The results indicated a superior binding preference for DNA gyrase A, guiding the subsequent experimental assays. nih.gov

Similarly, in the pursuit of novel anticancer agents, phenoxyquinoline-pyrimidine hybrids were designed as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. Molecular docking simulations revealed that these compounds bind strongly to the EGFR tyrosine kinase domain (EGFR-TKD). tandfonline.com Specifically, key interactions with amino acid residues such as MET793 and LEU844 were identified, providing a structural basis for their observed cytotoxic activity. tandfonline.com

The table below summarizes the predicted binding affinities of selected phenoxyquinoline-pyrimidine hybrids against the EGFR-TKD.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 7a | EGFR-TKD | -9.4 | MET793, LEU844 |

| 7k | EGFR-TKD | -9.3 | MET793, LEU844 |

This table presents the computationally predicted binding affinities and key interacting residues for phenoxyquinoline-pyrimidine hybrids with the EGFR tyrosine kinase domain, as determined by molecular docking simulations.

A detailed analysis of the docked poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are critical for the binding affinity and selectivity of the compounds.

In the case of phenoxyquinoline-pyrimidine hybrids targeting EGFR, the high binding affinities of compounds 7a and 7k were attributed to extensive interactions with key residues within the binding pocket. tandfonline.com These interactions likely include hydrogen bonds with amino acid residues like MET793 and hydrophobic interactions with residues such as LEU844. tandfonline.com

For other quinoline (B57606) derivatives, hydrogen bonding has also been identified as a crucial interaction. For example, in the study of 2-phenylamino-4-phenoxy-quinoline derivatives as HIV-1 reverse transcriptase inhibitors, hydrogen bonding with the amino acid residue Lys101 in the active site was observed, similar to the interaction of the known inhibitor Rilpivirine (RPV). mdpi.com

Computational Studies on Ligand-Target Stability and Binding Affinities

Beyond initial docking predictions, computational studies are employed to assess the stability of the ligand-target complexes and to refine the prediction of binding affinities. Molecular dynamics (MD) simulations, for example, can provide insights into the dynamic behavior of the complex over time, helping to validate the stability of the predicted binding mode.

For this compound derivatives, computational methods can be used to calculate the binding free energies, which provide a more accurate estimation of the binding affinity than the scoring functions used in molecular docking. These calculations can help to differentiate between compounds with similar predicted binding modes but different biological activities.

Structure-Activity Relationship (SAR) Elucidation from Molecular Design and Interaction Analysis

The integration of molecular design, synthesis, and biological evaluation, coupled with computational interaction analysis, allows for the elucidation of structure-activity relationships (SAR). SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.

For phenoxyquinoline-pyrimidine hybrids, SAR analysis highlighted the critical role of methoxy (B1213986) groups in their cytotoxic activity. tandfonline.com The position and number of methoxy groups on the phenyl rings were found to significantly influence the inhibitory potency against cancer cell lines.

In another study focusing on 6-methoxy-2-arylquinoline analogues as P-glycoprotein (P-gp) inhibitors, SAR data revealed that a hydroxymethyl group at the 4-position of the quinoline ring plays a key role in the P-gp efflux inhibition. nih.gov This finding was supported by molecular docking studies, which showed that this group could form favorable interactions within the P-gp binding site.

The table below summarizes the IC50 values of selected phenoxyquinoline-pyrimidine hybrids against different cancer cell lines, illustrating the impact of structural modifications on their activity.

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) |

| 7a | 2.13 ± 0.18 | 1.23 ± 0.32 |

| 7b | 8.20 ± 0.13 | 6.02 ± 0.21 |

| 7i | 6.08 ± 0.62 | 8.07 ± 0.23 |

| 7k | 2.13 ± 0.18 | 1.01 ± 0.10 |

| Gefitinib | - | - |

This table presents the in vitro cytotoxic activity (IC50 values) of phenoxyquinoline-pyrimidine hybrids against A549 and MCF-7 cancer cell lines, providing insights into their structure-activity relationships.

Advanced Research Directions and Broader Impact of 6 Methoxy 4 Methyl 2 Phenoxyquinoline Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Quinolines

The synthesis of complex quinoline (B57606) derivatives like 6-Methoxy-4-methyl-2-phenoxyquinoline has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comtandfonline.com However, these methods often require harsh conditions, expensive reagents, and can generate significant chemical waste. tandfonline.comresearchgate.net Consequently, modern organic synthesis is increasingly focused on developing novel and sustainable "green" methodologies that offer higher efficiency, lower environmental impact, and greater accessibility to complex molecular architectures. ijpsjournal.comresearchgate.net

Recent advancements prioritize solvent-free reactions, the use of biodegradable catalysts, and energy-efficient techniques like microwave and ultrasound-assisted synthesis. ijpsjournal.comeurekaselect.com For a polysubstituted quinoline such as this compound, a plausible green synthetic approach would involve a multi-step process focusing on atom economy and reduced waste.

A key precursor, 4-chloro-6-methoxy-2-methylquinoline, can be synthesized from 4-methoxyaniline in a three-step process involving cyclization, nitrification, and chlorination. researchgate.net The final phenoxy group is typically introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom at the C2 position is displaced by a phenoxide ion. Sustainable variations of this process might involve phase-transfer catalysis or the use of ionic liquids to facilitate the reaction under milder conditions and with easier product separation.

| Aspect | Traditional Methods (e.g., Skraup) | Green Methodologies |

|---|---|---|

| Catalysts | Strong acids (e.g., H₂SO₄), heavy metals | Biodegradable catalysts (e.g., formic acid, p-TSA), reusable solid acids, nanocatalysts ijpsjournal.com |

| Solvents | Often requires harsh or toxic organic solvents | Water, ethanol (B145695), polyethylene (B3416737) glycol (PEG), or solvent-free conditions tandfonline.com |

| Energy Input | High temperatures, long reaction times | Microwave or ultrasound irradiation to reduce time and energy tandfonline.com |

| Byproducts | Significant hazardous waste | Minimized waste, higher atom economy |

The development of multicomponent reactions (MCRs) further exemplifies the shift towards efficiency and sustainability, allowing for the construction of complex quinoline scaffolds in a single step from multiple starting materials. nih.gov These modern strategies are crucial for the efficient and environmentally responsible production of this compound and its derivatives for further research and application.

Integration of Theoretical and Experimental Approaches for Deeper Understanding

To fully comprehend the structure-property relationships of complex molecules like this compound, a synergistic approach combining experimental analysis with theoretical and computational studies is indispensable. This integration provides a deeper understanding of molecular geometry, electronic properties, and reactivity, which is critical for rational drug design and materials development. nih.govresearchgate.netrsc.org

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools used to predict various molecular parameters. nih.govjove.com For quinoline derivatives, DFT calculations can determine optimized molecular structures, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These theoretical predictions are then validated and correlated with experimental data obtained from techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy. nih.gov

For instance, theoretical calculations can predict the electronic absorption spectra of a quinoline derivative, which can then be compared with experimentally measured spectra to confirm the accuracy of the computational model. nih.gov This combined approach has been successfully used to study the structural, electronic, and optical features of various quinoline derivatives, revealing how different substituents affect the molecule's bandgap, refractive index, and optical conductivity. nih.govresearchgate.net Molecular docking simulations, another computational technique, can predict the binding affinity and interaction modes of quinoline derivatives with biological targets, providing crucial insights for medicinal chemistry applications. mdpi.com

| Technique | Type | Information Gained |

|---|---|---|

| DFT/TD-DFT | Theoretical | Optimized geometry, electronic structure, HOMO-LUMO gap, predicted spectra rsc.orgjove.com |

| Molecular Docking | Theoretical | Binding modes and affinity with biological targets (e.g., proteins, DNA) mdpi.com |

| NMR Spectroscopy | Experimental | Confirmation of chemical structure and connectivity of atoms |

| X-ray Crystallography | Experimental | Precise 3D molecular structure, bond lengths, and angles in solid state |

| UV-Vis Spectroscopy | Experimental | Electronic absorption properties, validation of TD-DFT calculations nih.gov |

By integrating these methods, researchers can build robust structure-activity relationship (SAR) models, enabling the rational design of new derivatives of this compound with enhanced properties for specific applications.

Exploration of this compound and its Derivatives in Emerging Technologies and Fundamental Chemical Discoveries

While specific research on this compound is limited, the broader class of phenoxyquinoline and substituted quinoline derivatives is being actively explored for a range of applications in emerging technologies and for its potential to drive fundamental chemical discoveries. mdpi.comnih.govnih.gov

In medicinal chemistry, phenoxyquinoline derivatives have shown promise as potent bioactive agents. For example, computational and experimental studies have identified 2-phenylamino-4-phenoxy-quinoline derivatives as potential inhibitors of the HIV-1 reverse transcriptase enzyme. nih.govmdpi.com Similarly, other functionalized phenoxyquinolines have been synthesized and evaluated for their antibacterial activity against multidrug-resistant strains like MRSA. mdpi.com The specific substituents on this compound—the electron-donating methoxy (B1213986) group, the methyl group, and the bulky phenoxy group—provide a unique combination of steric and electronic properties that could be exploited in the design of novel therapeutic agents.

In the realm of materials science, the quinoline scaffold is valued for its electronic and photophysical properties. mdpi.com Quinoline derivatives are utilized in the development of organic light-emitting diodes (OLEDs), chemical sensors, and dyes. researchgate.netresearchgate.net The inherent fluorescence of the quinoline ring system can be tuned by altering the substituents. The introduction of a phenoxy group at the 2-position and a methoxy group at the 6-position could modulate the emission wavelength and quantum yield, making such compounds candidates for new luminescent materials.

Contribution to the Fundamental Understanding of Heterocyclic Chemistry and Molecular Design

The study of this compound and its analogs contributes significantly to the fundamental principles of heterocyclic chemistry and molecular design. The quinoline ring is a "privileged scaffold," meaning its structure is frequently found in compounds with diverse biological activities. thesciencein.org Understanding how different functional groups at various positions on this scaffold influence its properties is a core objective of modern chemical research.

The synthesis and characterization of this specific molecule provide a case study in several key areas:

Regioselectivity: The synthesis of a polysubstituted quinoline requires precise control over the position of each functional group, advancing the understanding of regioselective reactions in heterocyclic systems.

Structure-Activity Relationships (SAR): By systematically modifying the structure—for instance, changing the position of the methoxy group or replacing the phenoxy group with other aryloxy moieties—researchers can establish clear SARs. This knowledge is crucial for designing future molecules with targeted biological activities, such as anticancer or antimicrobial properties. orientjchem.orgrsc.org

Supramolecular Chemistry: The aromatic rings of the quinoline and phenoxy groups can participate in non-covalent interactions like π–π stacking. rsc.org Studying these interactions in the solid state provides insights into crystal engineering and the self-assembly of molecules, which is fundamental to materials science.

Ultimately, the exploration of complex derivatives like this compound pushes the boundaries of synthetic chemistry, enhances our ability to predict molecular behavior through computational models, and expands the toolkit for designing next-generation pharmaceuticals and advanced materials. orientjchem.orgbiointerfaceresearch.com

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 6-Methoxy-4-methyl-2-phenoxyquinoline, and how do reaction conditions influence yield?

- Methodology : The Pfitzinger reaction is a foundational approach for quinoline derivatives, involving condensation of isatin with ketones in alkaline media. For this compound, modifications include substituting phenylacetic acid derivatives and optimizing methoxy/methyl group incorporation via nucleophilic substitution (e.g., sodium methoxide) . Temperature control (60–80°C) and catalyst selection (e.g., sodium acetate) are critical for minimizing side products like quinone derivatives .

- Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 6-methoxyquinoline precursors) .

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Methodology : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates impurities. Recrystallization in ethanol/water improves crystalline purity . Validate using:

- HPLC : Retention time comparison against standards.

- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in quinoline ring) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology : Use antimicrobial susceptibility testing (e.g., MIC assays against S. aureus or E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7). Reference structurally similar compounds (e.g., 4-hydroxy-6-methyl-2-phenylquinoline) for activity benchmarks .

- Key Considerations : Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cytotoxicity) to contextualize results .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl groups) affect the compound’s electronic properties and reactivity?

- Methodology : Perform computational modeling (DFT calculations) to map electron density distribution and predict sites for electrophilic substitution. Compare with experimental data from UV-Vis spectroscopy (e.g., λmax shifts) and cyclic voltammetry (redox potentials) .

- Case Study : The methoxy group at position 6 enhances electron donation, stabilizing intermediates in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activity across quinoline derivatives?

- Methodology : Conduct meta-analysis of structure-activity relationship (SAR) studies. For example:

- Anticancer Activity : Compare this compound with 2-ferrocenylquinoline derivatives, noting how lipophilicity (LogP) influences cellular uptake .

- Conflicting Data : Use dose-response curves to identify non-monotonic effects (e.g., hormesis) that may explain variability .

- Key Considerations : Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantiomeric purity?

- Methodology : Employ Design of Experiments (DoE) to test variables:

- Catalyst Load : Pd(OAc)2 vs. Pd/C for cross-coupling reactions.

- Solvent Polarity : DMF vs. THF for regioselective methoxy group retention .

Critical Notes

- Safety : While not classified as hazardous, handle with gloves due to potential irritant effects .

- Data Gaps : Limited in vivo toxicity data; prioritize acute toxicity studies (OECD 423) before pharmacological applications .

- Contradictions : Discrepancies in antimicrobial efficacy may arise from assay-specific parameters (e.g., broth microdilution vs. agar diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.